Benzonitrile, 4-[bis(acetyloxy)methyl]-
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Overview
Description
Benzonitrile, 4-[bis(acetyloxy)methyl]- is an organic compound with the molecular formula C12H11NO4. This compound is characterized by the presence of a benzonitrile group substituted with two acetyloxy methyl groups. It is a derivative of benzonitrile, which is known for its applications in organic synthesis and as a precursor to various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[bis(acetyloxy)methyl]- typically involves the reaction of benzonitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: Benzonitrile
Reagent: Acetic anhydride
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Elevated temperature (around 80-100°C), inert atmosphere (e.g., nitrogen)
Industrial Production Methods
In an industrial setting, the production of benzonitrile, 4-[bis(acetyloxy)methyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to form the corresponding hydroxyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride)
Substitution: Nucleophiles (e.g., amines, alcohols)
Major Products Formed
Hydrolysis: Formation of 4-hydroxybenzonitrile
Reduction: Formation of 4-aminobenzonitrile
Substitution: Formation of various substituted benzonitrile derivatives
Scientific Research Applications
Benzonitrile, 4-[bis(acetyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[bis(acetyloxy)methyl]- involves its interaction with specific molecular targets The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions The nitrile group can interact with nucleophiles, leading to the formation of various derivatives
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, known for its use as a solvent and precursor in organic synthesis.
4-Methylbenzonitrile: A derivative with a methyl group substitution, used in similar applications.
4-Acetylbenzonitrile: A derivative with an acetyl group substitution, used in organic synthesis.
Uniqueness
Benzonitrile, 4-[bis(acetyloxy)methyl]- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
36735-42-9 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
[acetyloxy-(4-cyanophenyl)methyl] acetate |
InChI |
InChI=1S/C12H11NO4/c1-8(14)16-12(17-9(2)15)11-5-3-10(7-13)4-6-11/h3-6,12H,1-2H3 |
InChI Key |
KWXXFQPCYCMTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)C#N)OC(=O)C |
Origin of Product |
United States |
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